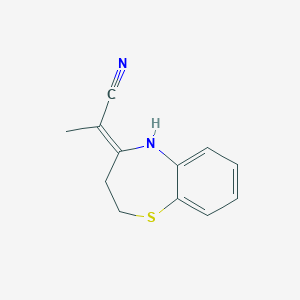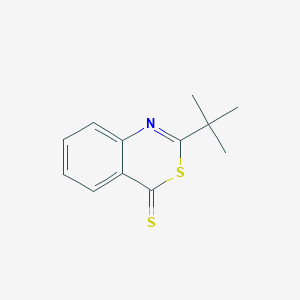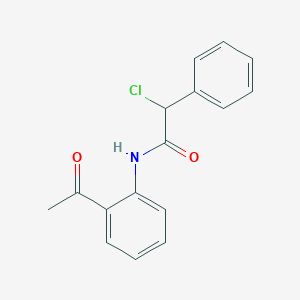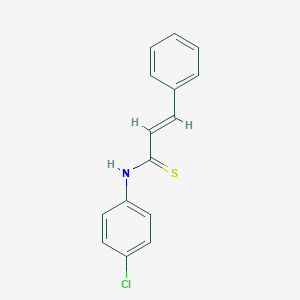
2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid, also known as MOBA, is a synthetic compound that has been studied for its potential applications in scientific research. MOBA belongs to the family of coumarins, which are aromatic organic compounds that have been found to exhibit various biological activities.
作用機序
2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid exerts its biological effects through various mechanisms. It has been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells. 2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid has also been shown to modulate the expression of genes involved in inflammation and cell proliferation. Moreover, 2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid has been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells. 2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid has also been found to modulate the expression of genes involved in cell proliferation and apoptosis. Moreover, 2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid has been found to inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. 2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid is also stable under various conditions, which makes it suitable for long-term storage. However, 2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Moreover, 2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid has not been extensively studied in vivo, which limits its potential applications in animal studies.
将来の方向性
There are several future directions for research on 2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid. One area of interest is the development of novel synthetic analogs of 2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid that exhibit enhanced biological activities. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of 2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid in vivo. Moreover, the potential applications of 2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases, warrant further investigation.
合成法
2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid can be synthesized through a multistep process that involves the condensation of 4-methylumbelliferone and butyric anhydride, followed by hydrolysis and decarboxylation. The resulting product is a white crystalline powder that is soluble in organic solvents.
科学的研究の応用
2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid has been studied for its potential applications in various fields of scientific research, including biochemistry, pharmacology, and toxicology. 2-(4-Methyl-2-oxochromen-7-yl)oxybutanoic acid has been found to exhibit antioxidant, anti-inflammatory, and antitumor activities. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.
特性
分子式 |
C14H14O5 |
|---|---|
分子量 |
262.26 g/mol |
IUPAC名 |
2-(4-methyl-2-oxochromen-7-yl)oxybutanoic acid |
InChI |
InChI=1S/C14H14O5/c1-3-11(14(16)17)18-9-4-5-10-8(2)6-13(15)19-12(10)7-9/h4-7,11H,3H2,1-2H3,(H,16,17) |
InChIキー |
RGORARZXBKGDQI-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C |
正規SMILES |
CCC(C(=O)O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




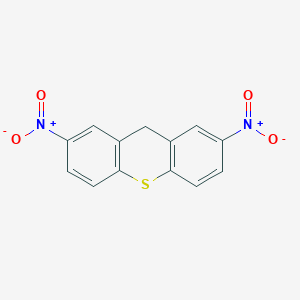
![N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene](/img/structure/B293220.png)
![4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B293222.png)
![2-[(2-Thienylcarbonyl)amino]benzyl 2-thiophenecarboxylate](/img/structure/B293223.png)
![2-[(4-Methylbenzothioyl)amino]benzyl 4-methylbenzoate](/img/structure/B293225.png)
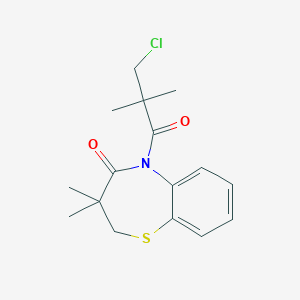
![Ethyl 2-[(4-methylbenzothioyl)amino]benzoate](/img/structure/B293230.png)
![2-[(2,2-Dimethylpropanoyl)amino]benzyl pivalate](/img/structure/B293231.png)
